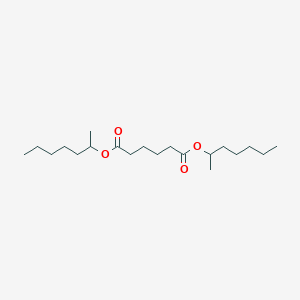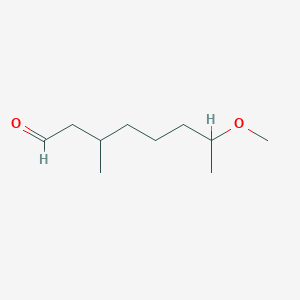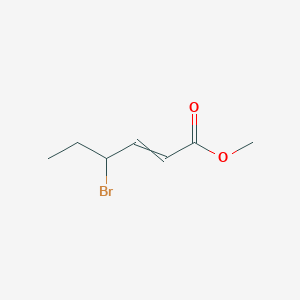
Methyl 4-bromohex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromohex-2-enoate: is an organic compound with the molecular formula C7H11BrO2 It is an ester derivative of hexenoic acid, featuring a bromine atom at the fourth carbon and a double bond between the second and third carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-bromohex-2-enoate can be synthesized through various methods. One common approach involves the bromination of methyl hex-2-enoate. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 4-bromohex-2-enoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOtBu, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in aqueous or acidic conditions.
Major Products:
Substitution: Various substituted hexenoates.
Reduction: Methyl 4-hydroxyhex-2-enoate.
Oxidation: Hexenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromohex-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or bromine substitution.
Material Science: It is used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of methyl 4-bromohex-2-enoate in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The double bond in the molecule can also participate in addition reactions, where reagents add across the double bond, leading to various products.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromocrotonate: Similar structure but with a shorter carbon chain.
Methyl 4-chlorohex-2-enoate: Chlorine atom instead of bromine.
Methyl 4-bromohexanoate: Lacks the double bond present in methyl 4-bromohex-2-enoate.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a double bond, which provides distinct reactivity patterns compared to its analogs. This combination allows for a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
91664-06-1 |
|---|---|
Molekularformel |
C7H11BrO2 |
Molekulargewicht |
207.06 g/mol |
IUPAC-Name |
methyl 4-bromohex-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-6(8)4-5-7(9)10-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
ITUFMJJVKOEQSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=CC(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
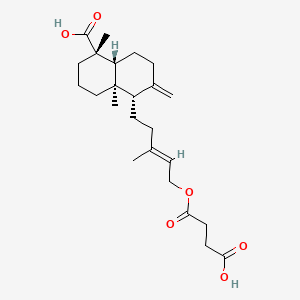
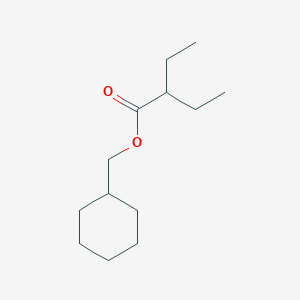
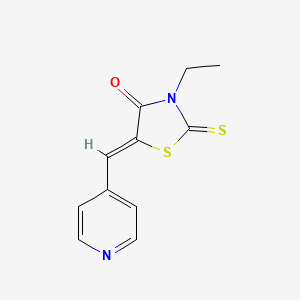
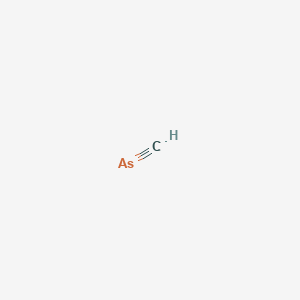
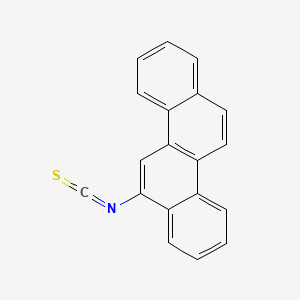
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
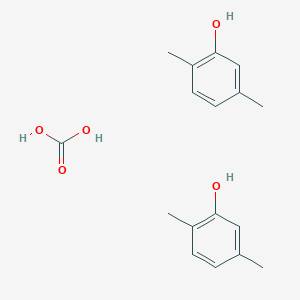
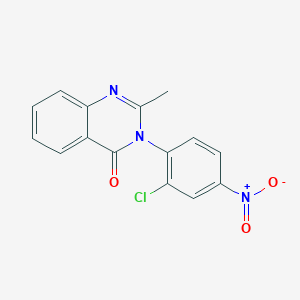
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
